2-Hydroxy-3,6-dimethoxybenzaldehyde

描述

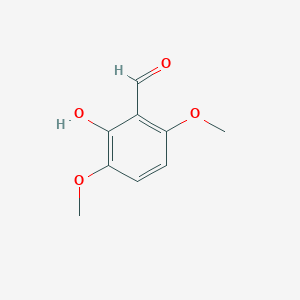

2-Hydroxy-3,6-dimethoxybenzaldehyde is an organic compound with the molecular formula C9H10O4. It is a derivative of benzaldehyde, characterized by the presence of two methoxy groups and a hydroxyl group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3,6-dimethoxybenzaldehyde can be achieved through several methods. One common approach involves the Vielsmeyer-Haack reaction, which uses resorcinol or 2,6-dimethoxybenzaldehyde as starting materials . The reaction typically involves the use of reagents such as formylating agents and catalysts under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

化学反应分析

Types of Reactions: 2-Hydroxy-3,6-dimethoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The methoxy and hydroxyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and nucleophiles can be employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted benzaldehyde derivatives .

科学研究应用

Anticancer Activity

Research has indicated that 2-hydroxy-3,6-dimethoxybenzaldehyde exhibits significant anticancer properties. A study demonstrated that it effectively inhibited the growth of various cancer cell lines, including HepG2 (liver cancer) and HCT116 (colon cancer) cells. The compound's mechanism appears to involve the modulation of critical signaling pathways associated with cell proliferation and apoptosis .

Table 1: Cytotoxicity Results of this compound

| Concentration (μM) | HepG2 Cell Viability (%) | HCT116 Cell Viability (%) |

|---|---|---|

| 26 | >80 | >90 |

| 66 | Significant reduction | Significant reduction |

| 132 | >90 | >90 |

Anti-inflammatory Effects

Another area of interest is the compound's anti-inflammatory effects. Studies suggest that it may inhibit the Akt/IκB kinase (IKK)/NF-κB signaling pathway, which is crucial in inflammatory responses. This property positions it as a potential therapeutic agent for inflammatory diseases .

Organic Synthesis Applications

This compound serves as an important intermediate in organic synthesis. It can be utilized in various reactions to synthesize more complex molecules. For instance, it can participate in the Vielsmeyer-Haack reaction to produce related compounds with diverse functionalities.

Table 2: Synthesis Pathways Involving this compound

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Vielsmeyer-Haack Reaction | Various substituted derivatives | Variable |

| Alkylation with dimethyl sulfate | 2,5-Dimethoxybenzaldehyde | High |

Agrochemical Applications

The compound's structural attributes lend it potential applications in agrochemicals. Its derivatives may be explored for use as pesticides or herbicides , given that many substituted benzaldehydes exhibit biological activity against pests and weeds. The exploration of these applications is ongoing in research settings.

Case Studies

- Anticancer Study : A recent investigation into the cytotoxic effects of various flavylium derivatives highlighted the superior efficacy of compounds structurally related to this compound against HepG2 cells. The study emphasized concentration-dependent effects on cell viability .

- Anti-inflammatory Mechanism : Another study focused on the anti-inflammatory properties of similar compounds demonstrated that they could significantly reduce inflammatory markers in vitro, suggesting a pathway for therapeutic development .

作用机制

The mechanism of action of 2-Hydroxy-3,6-dimethoxybenzaldehyde involves its interaction with cellular components. It has been shown to disrupt cellular antioxidation systems, leading to oxidative stress in microbial cells. This disruption can inhibit the growth of fungi and bacteria by targeting enzymes such as superoxide dismutases and glutathione reductase . The compound’s redox activity plays a crucial role in its antimicrobial effects.

相似化合物的比较

- 2-Hydroxy-3-methoxybenzaldehyde (o-vanillin)

- 2-Hydroxy-5-methoxybenzaldehyde

- 4-Hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde)

Comparison: 2-Hydroxy-3,6-dimethoxybenzaldehyde is unique due to the specific positioning of its methoxy and hydroxyl groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it exhibits distinct properties that make it valuable in various applications, particularly in its antimicrobial and synthetic utility .

生物活性

2-Hydroxy-3,6-dimethoxybenzaldehyde, a compound with significant biological activity, has garnered attention for its potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C₉H₁₀O₄

- Molecular Weight : 182.17 g/mol

The presence of the hydroxyl and methoxy groups on the benzaldehyde backbone contributes to its biological activity, particularly its antioxidant and antimicrobial properties.

The primary targets of this compound include cellular antioxidation components such as superoxide dismutases and glutathione reductase in fungi. Its mode of action involves disrupting the cellular antioxidation system, which leads to enhanced oxidative stress within fungal cells. This mechanism has been demonstrated in studies using deletion mutants of Saccharomyces cerevisiae and Aspergillus fumigatus, indicating effective inhibition of fungal growth through the oxidative stress-response pathway.

Antifungal Activity

Research has shown that this compound exhibits potent antifungal properties. It disrupts the antioxidative mechanisms in fungi, leading to increased susceptibility to oxidative damage. The compound's effectiveness against various fungal strains highlights its potential as an antifungal agent .

Antioxidant Properties

The compound demonstrates significant antioxidant activity. Studies have indicated that it can scavenge free radicals effectively, surpassing some standard antioxidants like BHT (butylated hydroxytoluene) in specific assays. This property is crucial for its potential application in preventing oxidative stress-related diseases .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies reveal that it can inhibit the proliferation of various cancer cell lines, including those derived from breast (MCF-7) and colon (HCT116) cancers. The IC50 values for these activities range from 1.2 to 5.3 μM, indicating a strong antiproliferative effect .

Case Studies and Experimental Results

- Antifungal Efficacy : A study demonstrated that this compound significantly inhibited the growth of Aspergillus fumigatus with a minimum inhibitory concentration (MIC) of 8 μM.

- Antioxidant Activity : In comparative assays against standard antioxidants, this compound showed improved scavenging ability against DPPH radicals .

- Antiproliferative Effects : In cell viability assays against various cancer cell lines, the compound exhibited IC50 values ranging from 1.2 to 5.3 μM, showcasing its potential as a therapeutic agent in oncology .

Summary Table of Biological Activities

常见问题

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-Hydroxy-3,6-dimethoxybenzaldehyde?

- Methodological Answer : Optimized synthesis often involves sequential methylation and formylation. For example, methylation of a phenolic precursor (e.g., 2,6-dihydroxybenzaldehyde) using dimethyl sulfate or iodomethane in alkaline conditions achieves regioselective methoxy group introduction . Subsequent formylation via Reimer-Tiemann or Vilsmeier-Haack reactions can yield the aldehyde functionality. Evidence from related compounds shows that reaction temperature and solvent choice (e.g., acetonitrile for Wittig reactions) critically impact yields, which can be increased from 22% to 68% with optimized conditions .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm substitution patterns and methoxy group positions. Aromatic protons typically appear between δ 6.5–7.5 ppm, while methoxy protons resonate at δ 3.8–4.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected exact mass: ~196.06 g/mol) and fragmentation patterns .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254–280 nm .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection (N95 masks) is advised if airborne particulates are generated .

- Storage : Keep in tightly sealed containers under inert atmosphere (N or Ar) at 2–8°C to prevent oxidation .

- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can regioselectivity challenges in methoxy group installation be addressed?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For 3,6-dimethoxy substitution, protect the 2-hydroxy group with a removable group (e.g., acetyl) before methylating the 3- and 6-positions. Deprotection under mild acidic conditions (e.g., HCl in MeOH) restores the hydroxy group. Computational tools (e.g., DFT) predict reactive sites, while TLC monitoring ensures reaction progress .

Q. What strategies resolve contradictions in reported synthetic yields for similar benzaldehydes?

- Methodological Answer : Discrepancies often arise from solvent purity, catalyst loading, or reaction scale. For example, scaling up Wittig reactions from mg to 10-gram batches may require adjusted stoichiometry (e.g., 1.2 eq of ylide) and extended reaction times (12–24 hrs). Reproducibility is enhanced by strict moisture control (e.g., molecular sieves) and inert atmosphere .

Q. How does this compound serve as an intermediate in natural product synthesis?

- Methodological Answer : This compound is a key precursor in coumarin and flavonoid synthesis. For example, in sibiricin synthesis, it undergoes γ,γ-dimethylallylation at the 4-position followed by epoxidation to form a coumarin scaffold . Enzymatic approaches (e.g., thiamine diphosphate-dependent enzymes) enable stereoselective acyloin condensations for chiral intermediates .

Q. What role does this compound play in PROTAC-based drug discovery?

- Methodological Answer : Its aldehyde group facilitates conjugation via reductive amination or click chemistry. In PD-L1 degraders, it links E3 ligase ligands to target-binding motifs. NaBH(OAc)-mediated reductive amination ensures stable amine bond formation without side reactions .

属性

IUPAC Name |

2-hydroxy-3,6-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-12-7-3-4-8(13-2)9(11)6(7)5-10/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVMMXJBGOHHJBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)OC)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428279 | |

| Record name | 2-Hydroxy-3,6-dimethoxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64466-51-9 | |

| Record name | 2-Hydroxy-3,6-dimethoxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。